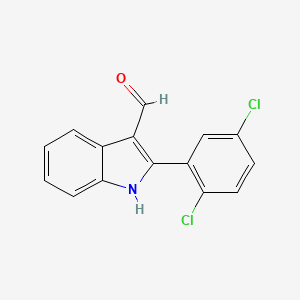

2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO/c16-9-5-6-13(17)11(7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJYMODMCNPOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(C=CC(=C3)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234479 | |

| Record name | 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590390-83-3 | |

| Record name | 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590390-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation of 2-(2,5-dichlorophenyl)-1H-indole

This approach starts with 2-(2,5-dichlorophenyl)indole, which undergoes formylation at the 3-position using Vilsmeier-Haack reagent (formed from phosphorus oxychloride and dimethylformamide). The reaction conditions typically involve:

- Preparation of Vilsmeier reagent by adding phosphorus oxychloride to anhydrous DMF at 0–5 °C.

- Slow addition of the 2-(2,5-dichlorophenyl)indole into the Vilsmeier reagent at low temperature.

- Stirring at room temperature followed by reflux at 80–90 °C for 5–8 hours.

- Workup by neutralization with saturated sodium carbonate solution to pH 8–9.

- Isolation of the aldehyde product by filtration, drying, and recrystallization.

This method is efficient for selective formylation at the 3-position of indoles bearing substituents on the 2-position, including halogenated phenyl groups.

Cross-Coupling Followed by Formylation

An alternative route involves:

- Starting from 1H-indole-3-carbaldehyde.

- Performing a palladium- or copper-catalyzed cross-coupling reaction (e.g., Suzuki or Ullmann-type) to attach the 2,5-dichlorophenyl group at the 2-position of the indole ring.

- Typical conditions include using copper(I) iodide or palladium catalysts, bases such as cesium carbonate, and solvents like DMF at elevated temperatures (~120 °C).

- After coupling, purification by silica gel chromatography yields the target compound.

This approach allows the preparation of various 2-substituted indole-3-carbaldehydes by varying the aryl halide used in the coupling step.

Detailed Synthesis Example: Vilsmeier-Haack Formylation

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Phosphorus oxychloride (POCl3), anhydrous DMF (5:1) | Preparation of Vilsmeier reagent at 0–5 °C | Stir 30–40 min |

| 2 | 2-(2,5-dichlorophenyl)indole + Vilsmeier reagent | Dropwise addition at 0–5 °C, stir RT 1–2 h, reflux 80–90 °C 5–8 h | High regioselectivity for 3-formylation |

| 3 | Saturated sodium carbonate solution | Neutralize to pH 8–9, precipitate aldehyde | Isolation by filtration |

| 4 | Recrystallization (ethanol or suitable solvent) | Purification | Pure 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde |

This method is supported by patent literature and academic reports, confirming its robustness for various substituted indoles.

Alternative Preparation via Cross-Coupling

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 1H-indole-3-carbaldehyde, 2,5-dichloroiodobenzene, CuI (20 mol%), Cs2CO3 (2 equiv), DMF | Stir at 120 °C for 16 h for Ullmann-type coupling | Moderate to good yields |

| 2 | Workup: quench with water, extract with ethyl acetate | Purification by silica gel chromatography | Product characterized by NMR |

This method allows modular synthesis by varying the aryl halide and indole derivatives, useful for analog preparation.

Supporting Data and Characterization

- NMR Spectroscopy : 1H and 13C NMR confirm the aldehyde proton at ~9.9–10 ppm and characteristic aromatic signals of the indole and dichlorophenyl rings.

- Melting Point : Typically ranges around 120–130 °C depending on purity and substituents.

- IR Spectroscopy : Strong C=O stretch around 1635–1650 cm⁻¹ confirms aldehyde functionality.

- Purity : Achieved by recrystallization or chromatography, with yields typically between 70–90% depending on method and scale.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 2-(2,5-dichlorophenyl)indole | POCl3, DMF, 0–5 °C to reflux 80–90 °C | High selectivity for 3-formylation, scalable | Requires preformed 2-substituted indole |

| Cross-Coupling then Formylation | 1H-indole-3-carbaldehyde + 2,5-dichloroiodobenzene | CuI or Pd catalyst, Cs2CO3, DMF, 120 °C | Modular, allows variation of substituents | Longer reaction times, catalyst cost |

Research Findings and Notes

- The Vilsmeier-Haack method is widely used for indole-3-carbaldehyde derivatives due to its regioselectivity and operational simplicity.

- Cross-coupling techniques have expanded the scope of accessible 2-substituted indole-3-carbaldehydes, including halogenated phenyl groups, with good yields and functional group tolerance.

- Optimization of reaction conditions such as temperature, solvent, and molar ratios is critical for maximizing yield and purity.

- Characterization by NMR, IR, and melting point is essential to confirm the structure and purity of the final product.

- Alternative methods involving Schiff base formation or oxime derivatives are reported but are more relevant for downstream functionalization rather than initial aldehyde preparation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: 2-(2,5-dichlorophenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(2,5-dichlorophenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of indole-3-carbaldehyde, including 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde, exhibit antimicrobial properties. A study synthesized various indole-based compounds and assessed their activity against several bacterial strains. The results showed that certain derivatives had significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Tyrosinase Inhibition

This compound has also been investigated as a potential tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. In a study involving N-tosyl substituted indole-based thiosemicarbazones, it was found that specific derivatives displayed IC50 values as low as 6.40 µM, indicating strong inhibitory effects compared to the standard kojic acid (IC50 = 18.30 µM) . This suggests that 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde could be a promising candidate for developing skin-lightening agents.

Biochemical Applications

Inflammation and Atherosclerosis

Indole derivatives have been shown to play a role in modulating inflammatory responses. For instance, indole-3-carboxaldehyde has demonstrated protective effects against atherosclerosis by inhibiting lipid accumulation in macrophages and modulating inflammatory markers such as IL-6 and IL-10 . The mechanism involves the activation of microRNAs that target histone deacetylases, providing insights into how indole derivatives can be utilized in cardiovascular health.

Gut Health and Intestinal Barrier Protection

Recent studies have highlighted the potential of indole derivatives in enhancing gut health. Indole-3-carboxaldehyde was shown to improve intestinal barrier function during Toxoplasma gondii infections by increasing glutathione levels and reducing oxidative stress markers . This suggests that compounds like 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde could be explored for therapeutic applications in gastrointestinal disorders.

Material Science

Synthesis of Organic Materials

The unique properties of indole derivatives enable their use in synthesizing organic materials for electronic applications. The compound can act as a building block for creating organic semiconductors due to its electron-rich nature and ability to form stable π-stacking interactions . Research into the photophysical properties of these materials indicates potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Data Tables

Case Studies

-

Study on Antimicrobial Properties

A comprehensive evaluation of various indole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values, revealing that certain modifications to the indole structure enhance antibacterial potency . -

Tyrosinase Inhibition Research

In a recent investigation into skin-whitening agents, several indole derivatives were synthesized and tested for their ability to inhibit tyrosinase activity. The findings indicated that the presence of halogen substituents significantly increased inhibitory activity, suggesting a structure-activity relationship that can guide future drug design efforts . -

Inflammation Study in Macrophages

A study focused on the role of indole-derived metabolites in macrophage polarization revealed that treatment with indole-3-carboxaldehyde led to a shift towards an anti-inflammatory M2 phenotype. This finding highlights the therapeutic potential of indoles in managing inflammatory diseases such as atherosclerosis .

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Key NMR and HRMS Data for Selected Indole Derivatives

Key Observations :

- Electronic Effects: The carbaldehyde group at C-3 in the target compound introduces a strong electron-withdrawing effect, contrasting with the nitro (NO$2$) and amino (NH$2$) groups in analogs. This likely reduces electron density at the indole core, affecting reactivity and binding interactions .

- Spectroscopic Signatures : While direct $^{13}\text{C-NMR}$ data for the target compound are unavailable, analogs suggest that chlorine atoms and aromatic carbons resonate near 128–136 ppm, consistent with electron-deficient aromatic systems .

Functional Group Reactivity

- Carbaldehyde vs. Carboxylic Acid : The aldehyde group in the target compound is more reactive toward nucleophilic addition than the carboxylic acid in 7-chloro-3-methyl-1H-indole-2-carboxylic acid, enabling applications in Schiff base formation or condensation reactions.

- Nitro vs. Amino Groups: The nitro-substituted analog (δ 147.14 ppm for C-NO$2$) exhibits distinct electronic properties compared to the amino-substituted derivative (δ 144.88 ppm for C-NH$2$), suggesting divergent biological or catalytic activities .

Biological Activity

2-(2,5-Dichlorophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research studies and case analyses.

The compound belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the dichlorophenyl moiety enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of indole-3-carbaldehyde exhibit notable antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antifungal Properties

Indole-3-carbaldehyde derivatives have demonstrated antifungal activity, particularly against pathogenic fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve the inhibition of ergosterol biosynthesis, which is vital for fungal cell membrane integrity .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It has been shown to modulate the expression of pro-inflammatory cytokines through the inhibition of NF-κB signaling pathways. This action could have therapeutic implications for conditions like rheumatoid arthritis and inflammatory bowel disease .

Cytotoxicity and Cancer Research

Cytotoxic effects have been observed in various cancer cell lines. For example, 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde has been reported to induce apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Table 1 summarizes the cytotoxic effects on different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction via caspase activation |

| A549 (Lung Cancer) | 20.5 | Mitochondrial dysfunction |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

The biological activity of 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways essential for microbial survival.

- Receptor Modulation : It has been suggested that this compound can modulate receptors involved in inflammation and immune response.

- Oxidative Stress Induction : Induction of oxidative stress in target cells may lead to apoptosis, particularly in cancer cells.

Case Studies

A recent study investigated the effects of 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde on mice infected with Toxoplasma gondii. The results showed that treatment with this compound significantly improved intestinal barrier function and reduced tissue damage associated with infection. It was found to enhance glutathione levels while decreasing malondialdehyde levels in infected tissues .

Another study focused on the synthesis of novel indole derivatives based on this compound, revealing enhanced antimicrobial activity compared to traditional antibiotics. This suggests potential applications in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions involving indole-3-carbaldehyde derivatives and substituted aryl halides. For example, describes a reflux method using acetic acid and sodium acetate to couple aldehyde-containing indole precursors with aromatic amines or thiazolones. Key parameters include:

- Reaction time: 3–5 hours under reflux conditions to ensure completion .

- Solvent choice: Acetic acid is critical for stabilizing intermediates and promoting cyclization.

- Stoichiometry: A 10% excess of the aldehyde precursor (e.g., 3-formyl-1H-indole-2-carboxylic acid) improves yields by compensating for side reactions .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray crystallography: Use SHELXL for small-molecule refinement to resolve the dichlorophenyl and indole moieties’ spatial arrangement. SHELX programs are robust for handling halogenated aromatic systems .

- NMR spectroscopy: ¹H/¹³C NMR with deuterated DMSO can resolve aldehyde proton shifts (~10 ppm) and chlorine-induced deshielding effects on adjacent carbons .

- Mass spectrometry: High-resolution ESI-MS is preferred to confirm molecular ion peaks and isotopic patterns from chlorine atoms .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. and emphasize toxicity risks, particularly from aldehyde and chlorine groups .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation hazards.

- Waste disposal: Segregate halogenated waste and consult certified agencies for disposal, as per regulatory guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and nonlinear optical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Employ the M06 functional with a 6–311G(d,p) basis set (as in ) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). This reveals charge transfer interactions between the electron-withdrawing dichlorophenyl group and the indole-aldehyde system .

- Nonlinear optical (NLO) properties: Compute hyperpolarizability (β) values to assess potential applications in photonics. shows that substituents like chlorine enhance NLO activity by polarizing the π-system .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

Methodological Answer:

- Variable-temperature NMR: Use to distinguish dynamic effects (e.g., rotamers) from static structural anomalies. For example, aldehyde proton splitting may arise from hindered rotation in the dichlorophenyl group .

- IR and computational validation: Compare experimental IR peaks (e.g., C=O stretch at ~1680 cm⁻¹) with DFT-calculated vibrational modes to identify discrepancies caused by solvent interactions or crystal packing .

Q. What strategies optimize crystallization for X-ray studies, given the compound’s low solubility?

Methodological Answer:

- Solvent screening: Test mixed solvents (e.g., DMF/ethanol) to improve solubility. highlights DMF/acetic acid mixtures for recrystallizing similar indole derivatives .

- Vapor diffusion: Use slow evaporation in a sealed chamber with dichloromethane or chloroform to grow single crystals suitable for SHELXL refinement .

Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact biological activity?

Methodological Answer:

- Comparative synthesis: Replace 2,5-dichlorophenyl with fluorinated analogs (e.g., 2,4-difluorophenyl, as in ) and evaluate bioactivity via enzyme inhibition assays. Fluorine’s electronegativity may alter binding affinity in kinase or protease targets .

- SAR analysis: Use molecular docking to correlate halogen position/size with steric and electronic interactions in active sites .

Q. How to address inconsistent yields in scale-up reactions?

Methodological Answer:

- Kinetic profiling: Monitor reaction progress via in-situ FTIR or HPLC to identify bottlenecks (e.g., intermediate decomposition).

- Catalyst optimization: Test palladium or copper catalysts for Suzuki-Miyaura coupling steps, which are common in aryl-indole syntheses but not explicitly covered in the evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.